Kavakavaresin

Vue d'ensemble

Description

Kavakavaresin Description

This compound, also known as kavalactones, are the active psychoactive compounds found in the plant Piper methysticum, commonly referred to as kava. This plant is native to the South Pacific and has been traditionally used for its sedative, anxiolytic, and euphoriant properties. The consumption of kava as a beverage has played a significant role in the sociocultural life of Pacific Islanders, and its effects are primarily attributed to the modulation of several neurotransmitter systems, including GABA, dopamine, and noradrenaline .

Synthesis Analysis

The synthesis of kavalactones can be achieved through an enantioselective hetero-Diels-Alder reaction, as demonstrated in the efficient one-step synthesis of (R)-(+)-kavain and (S)-(+)-dihydrokavain. This method utilizes a catalyst generated from (R)-BINOL, Ti(i-PrO)4, and 4-picolyl chloride hydrochloride, yielding the desired compounds with high enantioselectivity .

Molecular Structure Analysis

Kavalactones are a group of lactone compounds, and their molecular structures are characterized by a lactone ring. The differences in the structure of these kavalactones result in varying potencies and effects on the human body. For instance, desmethoxyyangonin and (+/-)-methysticin are among the most potent kavalactones, with a competitive inhibition pattern observed in the inhibition of monoamine oxidase B (MAO-B) .

Chemical Reactions Analysis

Kavalactones undergo various chemical reactions in the body, including interactions with cytochrome P450 enzymes. These interactions can lead to potent inhibition of several P450 isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4. The kavalactones methysticin, desmethoxyyangonin, and yangonin have been studied for their ability to inhibit these enzymes, which has implications for drug interactions and hepatotoxicity . Additionally, the Michael reaction between glutathione and kavalactones can reduce the side effects of kava extracts by opening the lactone ring, providing protection against hepatotoxicity .

Physical and Chemical Properties Analysis

Kavalactones are responsible for kava's anxiolytic and sedative effects. They are typically extracted from the root of the kava plant using various solvents. The physical and chemical properties of kavalactones can be analyzed using near-infrared reflectance spectroscopy (NIRS) and partial least-squares (PLS) regression, which provide a rapid and accurate determination of kavalactone concentrations in dried kava powder . The pharmacokinetics of kavalactones, including their absorption, distribution, metabolism, and excretion, are crucial for understanding their safety profile and potential for hepatotoxicity .

Applications De Recherche Scientifique

Anxiolytic Effects

Kava, known for its tranquilizing and sedative effects, has been utilized in various studies to explore its anxiolytic properties. Research in mice using kava extract demonstrated significant dose-dependent anxiolytic-like behavioral changes, suggesting potential therapeutic value in treating anxiety (Garrett et al., 2003). Additionally, a meta-analysis indicated the efficacy of an acetonic kava-kava extract in treating non-psychotic anxiety disorders (Witte, Loew, & Gaus, 2005).

Psychopharmacological Properties

Kava's psychoactive compounds, kavalactones, have been studied for their central nervous system actions. However, the exact mechanisms by which kava affects the brain and behavior are not fully understood. Research has focused on kava's societal impact and its drug use potential, indicating the need for more translational research in this area (Volgin et al., 2020).

Analytical Methods for Kavalactones

Studies have also been conducted on the analytical methods for quantifying kavalactones in kava. Fourier transform infrared spectroscopy (FTIR) has been used for the quantitative analysis of kavalactones, demonstrating its suitability for determining the contents of these compounds in kava samples (Wang et al., 2010).

Neurobehavioural Effects

Kava has been investigated for its neurobehavioural effects, particularly in the context of anxiety treatment. Animal studies show that kava lactones alter neuronal excitation, contributing to muscle relaxant, anxiolytic, and anticonvulsive properties. However, there is no conclusive evidence that kava interferes with normal cognitive processes (Cairney, Maruff, & Clough, 2002).

Sleep Quality Enhancement

Research on kava-kava extract has explored its effects on sleep quality. A study found that kava-kava extract significantly shortened sleep latency in sleep-disturbed rats, indicating its potential as an herbal medicine for insomnia treatment (Shinomiya et al., 2005).

Pharmacological and Safety Concerns

Despite its therapeutic potential, there are concerns about kava's safety, particularly regarding liver toxicity. A study examined the debate around kava's safety, highlighting the cultural and social factors influencing scientific knowledge production and risk assessment (Baker, 2011). Another research investigated kavain's effect on vascular contractility, suggesting its ability to impair contraction through calcium channel inhibition (Martin et al., 2002).

Mécanisme D'action

Target of Action

Kava, also known as Kavakavaresin, primarily targets the central nervous system . The neurophysiological activities of Kava are attributed to the lipophilic resinous compounds, known as kavalactones . These kavalactones interact with various receptors in the brain, including gamma-aminobutyric acid A (GABA A) receptors , CB₁ receptors within the endocannabinoid system , and N-methyl-d-aspartate (NMDA) receptors .

Mode of Action

Kava’s mode of action involves several mechanisms. It blocks voltage-gated sodium ion channels , leading to a decrease in cell excitability . Kava also reduces excitatory neurotransmitter release due to the blockade of calcium ion channels . It has an affinity for CB₁ receptors within the endocannabinoid system . Kava enhances ligand binding to GABA A receptors , inhibits monoamine oxidase B, reduces neuronal reuptake of noradrenaline and dopamine , and suppresses the synthesis of the eicosanoid thromboxane A2, which antagonizes GABA A receptor function .

Biochemical Pathways

Kava affects several biochemical pathways. It influences the GABAergic system by enhancing ligand binding to GABA A receptors . Kava also interacts with the endocannabinoid system through its affinity for CB₁ receptors . Furthermore, it affects the noradrenergic and dopaminergic systems by reducing the neuronal reuptake of noradrenaline and dopamine .

Pharmacokinetics

Kava is well absorbed into the digestive system and enters the bloodstream quickly . The maximum effects of Kava are felt between 1.5 and 2 hours after consumption . Kava is also well eliminated, with more than 90% of the dose eliminated within 72 hours, chiefly in urine .

Result of Action

The molecular and cellular effects of Kava’s action include anxiolytic , analgesic , muscle relaxant , and mild anaesthetic effects . Other documented actions include sedation, euphoria, and both anticonvulsant and neuroprotective activity . Kava’s physiological effects are comparable to those of benzodiazepines .

Action Environment

The action of Kava can be influenced by environmental factors. For instance, the consumption of Kava as a dietary supplement in the U.S. and as a recreational drink in Western countries can affect its action, efficacy, and stability . The diversity of Kava products and the lack of standardization are major challenges that can influence the compound’s action .

Propriétés

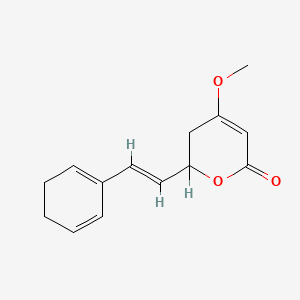

IUPAC Name |

2-[(E)-2-cyclohexa-1,5-dien-1-ylethenyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h3,5-8,10,12H,2,4,9H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNGEVNATYFZGG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CCCC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CCCC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

9000-38-8 | |

| Record name | Kava | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

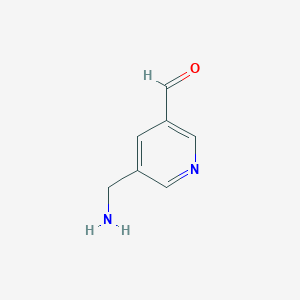

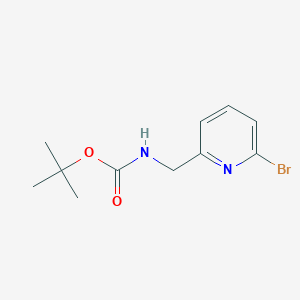

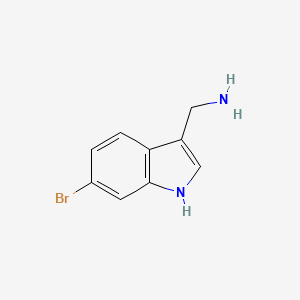

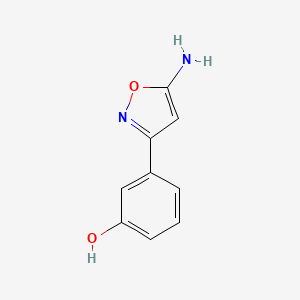

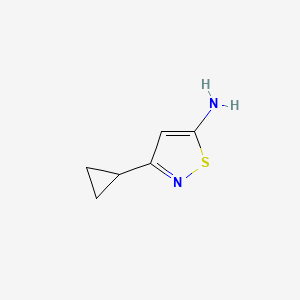

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)

![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)